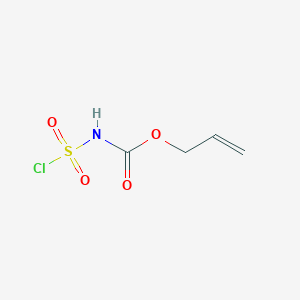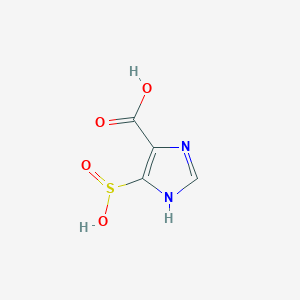
5-(6-Aminohexyl)-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Aminohexyl)-2’-deoxyuridine is a modified nucleoside analog that has garnered significant interest in the fields of molecular biology and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.
Industrial Production Methods
While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions
5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.
科学的研究の応用
5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Employed in the preparation of DNA microarrays and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic applications, including as a component in antiviral and anticancer therapies.
Industry: Utilized in the development of biosensors and other diagnostic tools.
作用機序
The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide: A compound with a similar aminohexyl group but different core structure.
6-Aminohexyl-uridine-C1,5’-diphosphate: Another nucleoside analog with similar functional groups.
Uniqueness
5-(6-Aminohexyl)-2’-deoxyuridine is unique due to its specific modification at the 5-position of deoxyuridine, which enhances its functionality and broadens its range of applications compared to other similar compounds.
特性
CAS番号 |
189219-95-2 |
|---|---|
分子式 |
C15H25N3O5 |
分子量 |
327.38 g/mol |
IUPAC名 |
5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1 |
InChIキー |
LBEXYJPSGGMWRG-YNEHKIRRSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
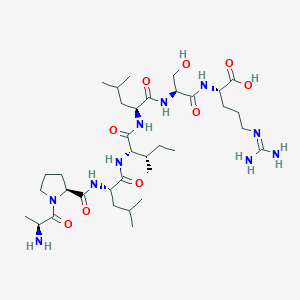
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
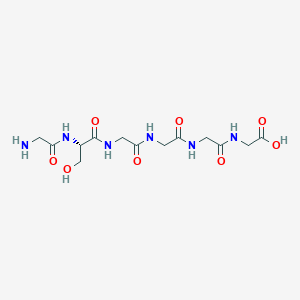
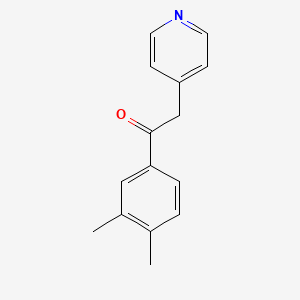
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
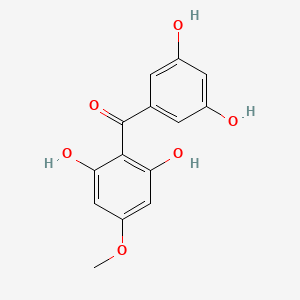
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
